molecular formula C18H20FNO B14201435 (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine CAS No. 920802-13-7

(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

Katalognummer: B14201435
CAS-Nummer: 920802-13-7
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: SOBARSZDTPGQEA-KSSFIOAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of fluorine and phenyl groups in the structure suggests potential biological activity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and (1S)-1-phenylethanol.

    Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 4-fluoroaniline with (1S)-1-phenylethanol under acidic conditions to form an imine.

    Cyclization: The imine intermediate undergoes cyclization with ethylene oxide to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.

    Catalysts: The use of catalysts to enhance reaction rates and yields.

    Automated Purification Systems: Advanced purification systems to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine: Similar structure with a chlorine atom instead of fluorine.

    (2R)-2-(4-Methylphenyl)-4-[(1S)-1-phenylethyl]morpholine: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine imparts unique properties such as increased metabolic stability and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

920802-13-7

Molekularformel

C18H20FNO

Molekulargewicht

285.4 g/mol

IUPAC-Name

(2R)-2-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20FNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m0/s1

InChI-Schlüssel

SOBARSZDTPGQEA-KSSFIOAISA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)F

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.